3-氨基-N-环己基-3-硫代丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

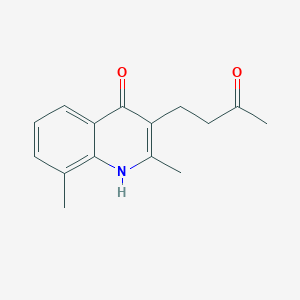

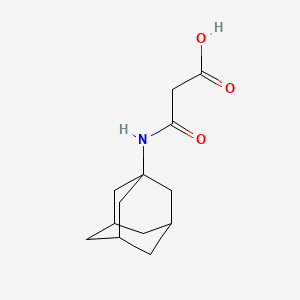

The synthesis of 3-amino-N-cyclohexyl-3-thioxopropanamide and its derivatives involves the interaction with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid, leading to the formation of pyrimidine-5-carboxamide derivatives. These derivatives can further undergo alkylation in alkaline medium, forming 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-amino-N-cyclohexyl-3-thioxopropanamide derivatives, specifically pyrimidine-5-carboxamide derivatives, has been characterized through chemical synthesis routes. These compounds exhibit a structure that allows for further functionalization and chemical modifications, making them versatile for various chemical synthesis applications.

Chemical Reactions and Properties

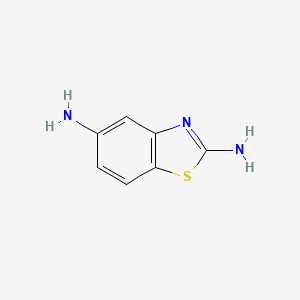

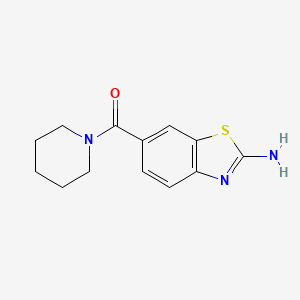

Chemical reactions involving 3-amino-N-cyclohexyl-3-thioxopropanamide include its interaction with ethyl acetoacetate and α-haloketones, leading to the formation of novel pyrido[3,2-f][1,4]thiazepines. These reactions demonstrate the compound's reactivity and potential for creating complex heterocyclic compounds (Faty et al., 2011).

科学研究应用

合成嘧啶-5-羧酰胺衍生物3-氨基-3-硫代丙酰胺,包括3-氨基-N-环己基-3-硫代丙酰胺,与某些衍生物反应形成嘧啶-5-羧酰胺衍生物。这些衍生物进一步被烷基化,形成4-(烷基硫基)嘧啶-5-羧酰胺衍生物,显示出多样化合成应用的潜力 (Dotsenko et al., 2013)。

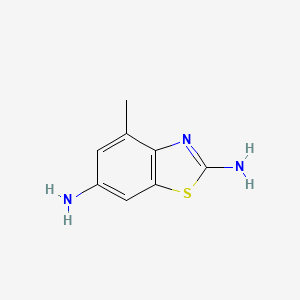

生产吡啶并[3,2-f][1,4]噻吩该化合物与乙酰乙酸乙酯反应形成中间体,然后利用微波辅助合成将其转化为新型吡啶并[3,2-f][1,4]噻吩。与传统方法相比,这种方法以更高的产率和更短的反应时间而闻名 (Faty, Youssef, & Youssef, 2011)。

黄铜矿的浮选3-氨基-N-环己基-3-硫代丙酰胺衍生物被合成为黄铜矿浮选的表面活性剂。这些表面活性剂的化学反应性表明在矿物加工和提取领域有潜在应用 (Jia et al., 2020)。

抗菌应用某些衍生物显示出抗菌性能,表明在新型抗菌剂开发中有潜在用途。这一应用突显了该化合物在制药和医学领域的相关性 (Singh, 2011)。

嘧啶-5-硫代四氢吡啶衍生物的合成该化合物通过对映选择性反应用于新型嘧啶-5-硫代四氢吡啶衍生物的合成,为化学和药物研究开辟了可能性 (Dyachenko, Karpov, & Feskov, 2013)。

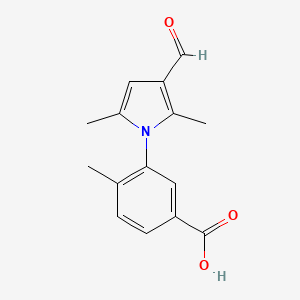

催化反应和分子合成研究涉及在各种催化反应和分子合成过程中使用3-氨基-N-环己基-3-硫代丙酰胺,展示了其在化学研究中的多功能性 (Various Authors, 2005-2019)。

安全和危害

属性

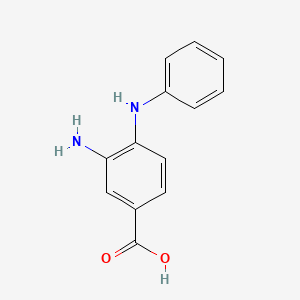

IUPAC Name |

3-amino-N-cyclohexyl-3-sulfanylidenepropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRLOJIPKHGCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363466 |

Source

|

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclohexyl-3-thioxopropanamide | |

CAS RN |

59749-95-0 |

Source

|

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)